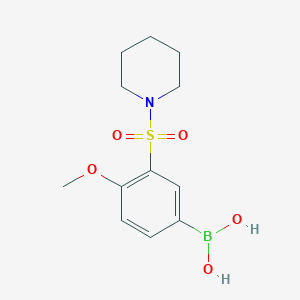
2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone
Overview
Description
2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone, also known as 2-cyclopropyl-4-hydroxypiperidine-1-one (CHP), is a cyclic ether derivative of piperidine. It is a colorless liquid with a boiling point of 131°C and a melting point of -25°C. CHP is a synthetic compound that has been studied for its potential applications in various fields. It has been used as a reagent in organic synthesis, as an insecticide, and as a pharmaceutical intermediate. In addition, CHP has been studied for its biological activity and has been found to have a wide range of pharmacological effects.
Scientific Research Applications
Synthesis and Characterization
- Compound 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone was synthesized and characterized using various spectroscopic techniques. This compound offers insights into the stability and structural characteristics of related compounds, including 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone (Govindhan et al., 2017).
Biological Activity and Pharmacokinetics
- The compound's cytotoxicity was evaluated, and binding analysis with human serum albumin was conducted using fluorescence spectroscopy to understand its pharmacokinetic nature for further biological applications (Govindhan et al., 2017).
Antibacterial Properties
- 1-(4-(piperidin-1-yl) phenyl) ethanone, a related compound, showed notable antibacterial activity. This suggests potential antibacterial applications for compounds within this chemical class, including 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Evaluation
- Novel heterocyclic compounds containing tetrazoles and piperidine, similar to the compound , demonstrated antimicrobial activity. This indicates the potential for antimicrobial uses of 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Antileukemic Activity
- 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives showed significant antileukemic activity against human leukemic cell lines. This suggests the potential for compounds like 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone in antileukemic therapies (Vinaya et al., 2012).
Wound-Healing Potential
- Derivatives of similar compounds have demonstrated in vivo wound-healing activity. This indicates the possibility of 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone being useful in wound healing applications (Vinaya et al., 2009).
Antitubercular Activity
- Cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, a similar compound, showed promising antitubercular activity. This suggests potential for 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone in treating tuberculosis (Bisht et al., 2010).
properties
IUPAC Name |
2-cyclopropyl-1-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-3-5-11(6-4-9)10(13)7-8-1-2-8/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDSGWLHBLFKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






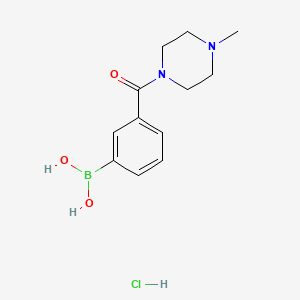
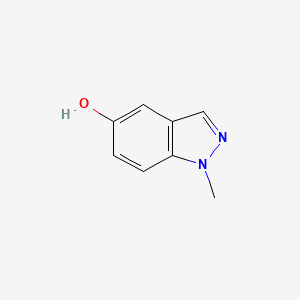
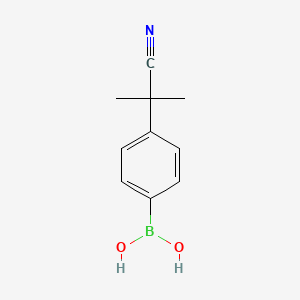

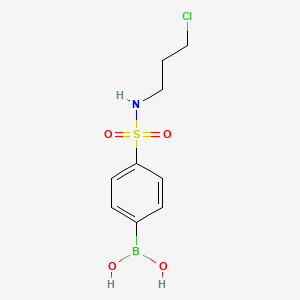
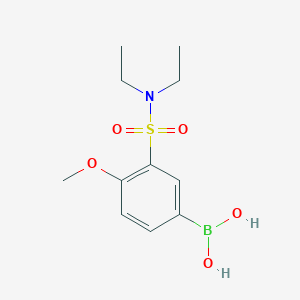

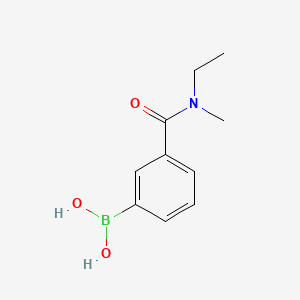
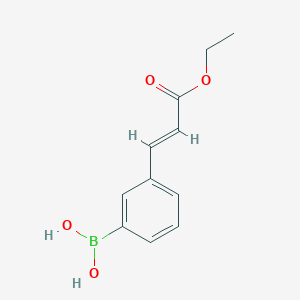
![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1418440.png)
